1-Azabicyclo[2.2.1]heptan-4-ylmethanamine;dihydrochloride
Description
Properties
IUPAC Name |
1-azabicyclo[2.2.1]heptan-4-ylmethanamine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2.2ClH/c8-5-7-1-3-9(6-7)4-2-7;;/h1-6,8H2;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBDIDCJYJAVKDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1(C2)CN.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-Azabicyclo[2.2.1]heptan-4-ylmethanamine;dihydrochloride typically involves the following steps:
Cyclization Reaction: The initial step involves the cyclization of a suitable precursor to form the bicyclic structure.
Hydrochloride Formation: The final step involves the formation of the dihydrochloride salt by reacting the amine with hydrochloric acid.
Industrial production methods often employ similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-Azabicyclo[2.2.1]heptan-4-ylmethanamine;dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Azabicyclo[2.2.1]heptan-4-ylmethanamine;dihydrochloride is widely used in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of biological systems and as a ligand in biochemical assays.
Medicine: The compound is investigated for its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is utilized in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Azabicyclo[2.2.1]heptan-4-ylmethanamine;dihydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Bicyclic Amines
Structural and Physicochemical Properties
Table 1: Key Structural and Physicochemical Data
- Strain and Reactivity : The 2.2.1 system exhibits higher ring strain compared to the 2.2.2 and 3.2.1 analogs due to its smaller bridgehead angles, making it more reactive in strain-release reactions (e.g., amination or photochemical transformations) .
- Solubility and Bioavailability : The dihydrochloride salt form enhances water solubility, while derivatives like the carboxylic acid (CAS 119102-95-3) or carbonitrile (CAS 133366-28-6) modify lipophilicity and target binding .
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing 1-Azabicyclo[2.2.1]heptan-4-ylmethanamine dihydrochloride with high stereochemical purity?
- Answer : Synthesis requires careful control of reaction conditions (e.g., temperature, solvent polarity) to favor the desired stereoisomer. For bicyclic amines, methods like catalytic hydrogenation or asymmetric catalysis (e.g., chiral auxiliaries) are often employed. The dihydrochloride form is typically obtained by treating the free base with HCl gas in anhydrous conditions. Evidence from related azabicyclo compounds (e.g., Patent Application Publication ) highlights the importance of resolving intermediates via crystallization or chromatography to minimize racemization.
Q. How can researchers validate the structural identity of this compound post-synthesis?
- Answer : Use a combination of:
- NMR spectroscopy : Compare / NMR shifts to literature data for azabicyclo scaffolds (e.g., bicyclo[2.2.1] vs. [2.2.2] systems) .
- Mass spectrometry : Confirm molecular weight (e.g., CHN·2HCl has a theoretical mass of ~181.1 g/mol) .
- X-ray crystallography : Resolve stereochemistry if crystalline derivatives are obtainable .
Q. What stability challenges are associated with 1-Azabicyclo[2.2.1]heptan-4-ylmethanamine dihydrochloride in aqueous solutions?
- Answer : The dihydrochloride salt enhances solubility but may hydrolyze under alkaline conditions. Stability studies should monitor pH-dependent degradation (e.g., via HPLC) and protect against oxidation using inert atmospheres. Related bicyclo compounds show sensitivity to light and humidity, necessitating storage at low temperatures (-20°C) .
Advanced Research Questions
Q. How does the stereochemistry of the azabicyclo scaffold influence receptor binding in pharmacological studies?
- Answer : The rigid bicyclic structure enforces specific spatial orientations of functional groups. For example, (1R,3S,4S)-stereoisomers of azabicyclo[2.2.1]heptane derivatives exhibit higher affinity for nicotinic acetylcholine receptors compared to exo-isomers . Computational docking studies (e.g., molecular dynamics simulations) can predict binding modes, while radioligand assays (e.g., -epibatidine competition) validate stereochemical effects .
Q. What strategies resolve contradictions in reported biological activity data for azabicyclo derivatives?
- Answer : Discrepancies often arise from:
- Purity variations : Impurities ≥2% (e.g., residual solvents, stereoisomers) can skew bioassay results. Use orthogonal purity assays (HPLC, elemental analysis) .
- Assay conditions : Differences in cell lines, buffer pH, or incubation times alter activity. Standardize protocols using reference compounds (e.g., quinuclidine-based controls ).
- Pharmacokinetic factors : Assess metabolite interference via LC-MS/MS profiling .
Q. What advanced analytical methods are recommended for quantifying trace impurities in this compound?
- Answer :
- LC-HRMS : Detect low-abundance impurities (e.g., byproducts from ring-closing reactions) with ppm-level sensitivity .
- Ion chromatography : Quantify residual chloride ions from dihydrochloride formation .
- Chiral HPLC : Resolve stereochemical impurities using columns like Chiralpak AD-H .
Q. How can researchers design experiments to probe the mechanism of action of this compound in neurological targets?
- Answer :
- Electrophysiology : Patch-clamp studies on neuronal cells to measure ion channel modulation (e.g., nAChR currents) .
- Knockout models : CRISPR-edited cell lines lacking specific receptors (e.g., α4β2 nAChR) to confirm target engagement .
- Metabolic tracing : -labeled analogs to track cellular uptake and distribution via PET imaging .
Methodological Notes
- Stereochemical Nomenclature : Use IUPAC descriptors (e.g., (1R,3S,4S)-rel) to avoid ambiguity in publications .
- Data Reproducibility : Report reaction yields, purity metrics, and spectroscopic parameters in compliance with FAIR data principles.
- Safety Protocols : Follow S26/S36 guidelines for handling hydrochloride salts (e.g., eye protection, ventilation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
